
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide, often referred to as Compound B4 , is a synthetic pyrazoline derivative. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. They have garnered interest due to their diverse biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant properties . Compound B4 is characterized by its unique combination of a dioxin moiety, an oxadiazole ring, and a nitrobenzamide group.
Synthesis Analysis
Compound B4 can be synthesized using established procedures from the literature. In brief, a suitable chalcone (a precursor) reacts with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, facilitated by glacial acetic acid. The reflux process yields Compound B4 after 7 hours .
Scientific Research Applications
Hypoxia-Selective Cytotoxicity
A novel hypoxia-selective cytotoxin (HSC) was synthesized to target hypoxic cells, which are common in tumor environments. The cytotoxicity of these compounds is significantly increased under hypoxic conditions compared to aerobic conditions. This selectivity is crucial for designing antitumor agents that minimize damage to healthy, oxygenated tissues while effectively targeting tumor cells that are often hypoxic. The study by Palmer et al. (1996) provides insight into the synthesis and hypoxic cell cytotoxicity of regioisomers of a similar HSC, showcasing its potential in cancer therapy Palmer et al., 1996.
Antimicrobial Activity
Compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial properties. In a study conducted by Mutchu et al. (2018), 2-aryl,5-substituted 1,3,4-oxadiazoles and thiadiazoles were created, some of which exhibited significant cytotoxic and antimicrobial activities. This highlights the potential of such compounds in developing new antimicrobial agents that could be effective against a range of bacterial infections Mutchu et al., 2018.
Biochemical Studies
Nitro-2,1,3-benzoxadiazol-4-yl (NBD) labeled compounds are used as probes in biochemical studies to investigate the dynamics of lipid membranes and other cellular components. Alakoskela & Kinnunen (2001) demonstrated how the redox reaction of NBD-labeled lipids on lipid bilayer surfaces can be controlled by the membrane dipole potential, providing valuable insights into the structural and functional aspects of cell membranes Alakoskela & Kinnunen, 2001.
Safety and Hazards
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O6/c18-11(8-1-3-9(4-2-8)17(19)20)14-13-16-15-12(23-13)10-7-21-5-6-22-10/h1-4,7H,5-6H2,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPSDNDKRGVAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2920295.png)

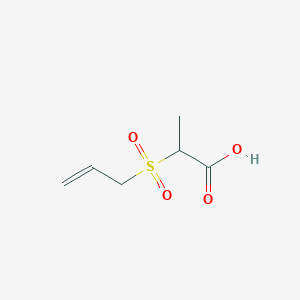
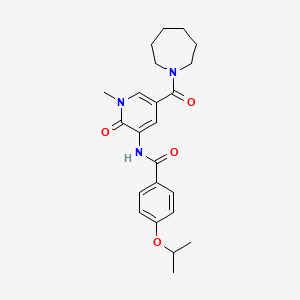
![2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2920305.png)
![2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B2920306.png)
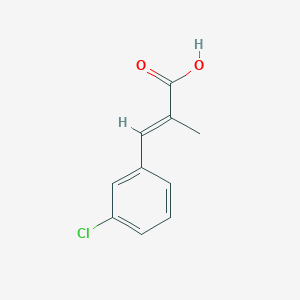
![7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2920308.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide](/img/structure/B2920310.png)
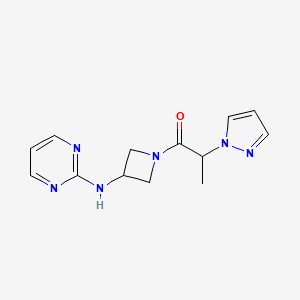


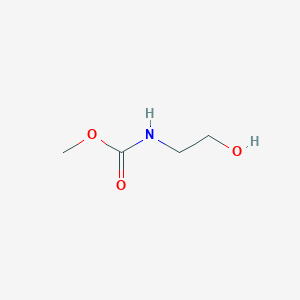
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2920317.png)